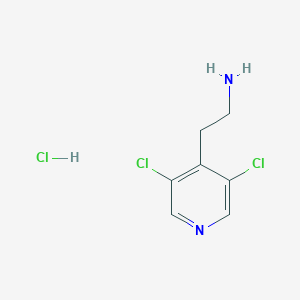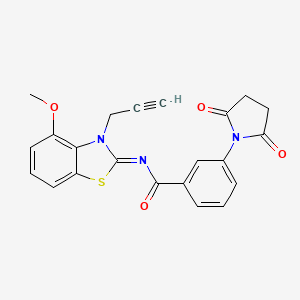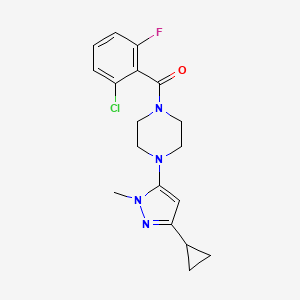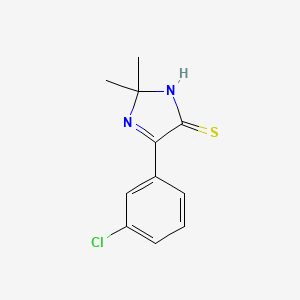
2-(3,5-Dichloropyridin-4-yl)ethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3,5-Dichloropyridin-4-yl)ethanamine;hydrochloride” is a chemical compound with the CAS Number: 2418731-95-8 . It has a molecular weight of 227.52 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-(3,5-Dichloropyridin-4-yl)ethanamine;hydrochloride” is 1S/C7H8Cl2N2.ClH/c8-6-3-11-4-7(9)5(6)1-2-10;/h3-4H,1-2,10H2;1H . This code provides a specific description of the structure of the molecule.It is a powder at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available data.
科学的研究の応用
DNA Binding and Cytotoxicity Studies
Research on Cu(II) complexes with tridentate ligands, including analogs of 2-(3,5-Dichloropyridin-4-yl)ethanamine, has revealed significant DNA binding properties and nuclease activity. These complexes exhibit low toxicity towards cancer cell lines, suggesting potential applications in targeted cancer therapy and as tools for studying DNA interactions. The DNA cleavage activity of these complexes, enhanced by reducing agents, underscores their potential in therapeutic interventions involving DNA damage mechanisms (Kumar et al., 2012).
Ligand Exchange and Spin State Equilibria
Fe(II) complexes based on ligands related to 2-(3,5-Dichloropyridin-4-yl)ethanamine have been characterized for their ligand exchange behaviors and spin state equilibria in aqueous media. These findings are crucial for understanding the environmental stability and reactivity of such complexes, which can be applied in catalysis and as models for biological systems involving iron (Draksharapu et al., 2012).
Corrosion Inhibition
Cadmium(II) Schiff base complexes derived from ligands similar to 2-(3,5-Dichloropyridin-4-yl)ethanamine have demonstrated corrosion inhibition properties on mild steel. This application is particularly relevant in materials science, where protecting industrial materials from corrosion is crucial. The use of such complexes could lead to the development of more effective and environmentally friendly corrosion inhibitors (Das et al., 2017).
Photophysical Properties
The study of organic-inorganic hybrid materials involving zinc complexes and ligands related to 2-(3,5-Dichloropyridin-4-yl)ethanamine has unveiled unique photophysical properties. These materials' structural and luminescent characteristics make them suitable for applications in optoelectronic devices and sensors. Understanding these complexes' interaction with light can lead to advances in light-emitting diodes (LEDs), photovoltaic cells, and fluorescence sensors (Buvaylo et al., 2015).
Catalysis
Complexes featuring (imino)pyridine ligands, similar in structure to 2-(3,5-Dichloropyridin-4-yl)ethanamine, have been explored as catalysts for ethylene dimerization. These studies contribute to the broader field of homogeneous catalysis, offering insights into designing more efficient and selective catalysts for polymer production and organic synthesis. Such catalysts are crucial for the chemical industry, enabling more sustainable processes and materials (Nyamato et al., 2015).
Safety and Hazards
特性
IUPAC Name |
2-(3,5-dichloropyridin-4-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2.ClH/c8-6-3-11-4-7(9)5(6)1-2-10;/h3-4H,1-2,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQXCXGPUFBOBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)CCN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichloropyridin-4-yl)ethanamine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-5-tosylpyrimidin-4-amine](/img/structure/B2779660.png)
![N-(2,2-dimethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2779662.png)
![7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2779663.png)
![7-(3-fluorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2779666.png)
![N-(2,4-difluorophenyl)-N'-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2779667.png)

![2-chloro-5-[(diethylamino)sulfonyl]-N-(3-methoxybenzyl)benzamide](/img/structure/B2779669.png)
![3-[[4-[3-(Trifluoromethyl)phenoxy]piperidin-1-yl]methyl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2779674.png)
![1'-Benzyl-1',2'-dihydrospiro[1,3-dithiolane-2,3'-indole]-2'-one](/img/structure/B2779675.png)
![5-benzyl-3-(4-chlorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2779677.png)